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Introduction

dCeMM2 is a novel molecular glue degrader that induces the degradation of cyclin K.[1] It
functions by promoting the formation of a ternary complex between the CDK12-cyclin K
complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent
proteasomal degradation of cyclin K.[1][2] This targeted protein degradation approach offers a
promising therapeutic strategy for cancers dependent on cyclin K. This application note
provides a detailed protocol for the proteomic analysis of cells treated with dCeMM2, enabling
researchers to identify and quantify changes in the cellular proteome upon dCeMM2 treatment.

Principle of the Method

This protocol outlines a bottom-up proteomics approach using Tandem Mass Tag (TMT)
labeling for relative quantification of protein abundance in dCeMM2-treated versus control
cells. The workflow involves cell culture, dCeMM2 treatment, protein extraction and digestion,
peptide labeling with TMT reagents, and subsequent analysis by liquid chromatography-
tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

e Cell Line: KBM7 cells
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e dCeMM2
¢ Dimethyl sulfoxide (DMSO)

o Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and
1% Penicillin-Streptomycin

o Phosphate-Buffered Saline (PBS)

e Lysis Buffer: 8 M urea in 50 mM Tris-HCI, pH 8.5, supplemented with protease and
phosphatase inhibitors

« Dithiothreitol (DTT)

e lodoacetamide (IAA)

e Trypsin, sequencing grade

e Tandem Mass Tag (TMT) Labeling Kit
o Acetonitrile (ACN)

e Formic Acid (FA)

e Water, LC-MS grade

e C18 desalting columns

Quantitative Data Summary

Treatment of KBM7 cells with 2.5 uM dCeMM2 for 5 hours results in the pronounced
destabilization of cyclin K, along with a milder destabilization of its associated kinases, CDK12
and CDK13.[2] No other cyclin-dependent kinases (CDKSs) or cyclins have been observed to be
significantly destabilized under these conditions.[2]
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Log2 Fold Change

Protein Gene Function
(dCeMM2/DMSO)
) Regulatory subunit of
Cyclin K CCNK -2.5
CDK12 and CDK13
i Serine/threonine
Cyclin-dependent ) o
] CDK12 kinase, transcription -0.8
kinase 12 )
elongation
) Serine/threonine
Cyclin-dependent ] o
] CDK13 kinase, transcription -0.6
kinase 13 o
and splicing
) Serine/threonine o
Cyclin-dependent _ o Not significantly
] CDK9 kinase, transcription
kinase 9 ] changed
elongation
_ Regulatory subunit of Not significantly
Cyclin T1 CCNT1

CDK9 changed

Table 1: Quantitative Proteomic Changes in dCeMM2-Treated KBM7 Cells. The table
summarizes the log2 fold changes of key proteins after a 5-hour treatment with 2.5 uM

dCeMM2 compared to a DMSO control. Data is representative of typical results from

guantitative proteomic experiments.

Experimental Protocols

Cell Culture and dCeMM2 Treatment

e Culture KBM7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-
streptomycin at 37°C in a humidified atmosphere with 5% CO2.

o Seed cells at a density of 0.5 x 1076 cells/mL.

» Prepare a stock solution of dCeMM2 in DMSO.

o Treat cells with 2.5 uM dCeMM2 or an equivalent volume of DMSO (vehicle control) for 5

hours.
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Harvest cells by centrifugation at 300 x g for 5 minutes and wash twice with ice-cold PBS.

Protein Extraction and Digestion

Lyse the cell pellets in lysis buffer (8 M urea in 50 mM Tris-HCI, pH 8.5, with inhibitors) on ice
for 30 minutes with occasional vortexing.

Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube and determine the protein concentration using a BCA
assay.

Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating at 37°C
for 1 hour.

Alkylate the proteins by adding IAA to a final concentration of 15 mM and incubating for 30
minutes at room temperature in the dark.

Dilute the sample 4-fold with 50 mM Tris-HCI, pH 8.5, to reduce the urea concentration to 2
M.

Digest the proteins with sequencing grade trypsin at a 1:50 (trypsin:protein) ratio overnight at
37°C.

Stop the digestion by adding formic acid to a final concentration of 1%.

TMT Labeling and Sample Cleanup

Desalt the peptide samples using C18 desalting columns according to the manufacturer's
protocol.

Dry the desalted peptides in a vacuum centrifuge.
Reconstitute the peptides in 100 mM TEAB buffer.

Label the peptides with the TMT reagents according to the manufacturer's instructions.
Briefly, add the respective TMT label to each sample and incubate for 1 hour at room
temperature.
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e Quench the labeling reaction with 5% hydroxylamine.

e Combine the labeled samples in equal amounts, and then desalt the pooled sample using a
C18 column.

e Dry the labeled peptide mixture in a vacuum centrifuge.

LC-MS/MS Analysis

e Reconstitute the TMT-labeled peptide mixture in 0.1% formic acid.

e Analyze the sample by LC-MS/MS using a high-resolution Orbitrap mass spectrometer
coupled to a nano-LC system.

o Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile
concentration.

e Acquire data in a data-dependent acquisition (DDA) mode, with the mass spectrometer
automatically selecting the most abundant precursor ions for fragmentation.

Data Analysis

e Process the raw mass spectrometry data using a suitable software package (e.g., Proteome
Discoverer, MaxQuant).

o Search the fragmentation data against a human protein database to identify the peptides and
corresponding proteins.

¢ Quantify the relative abundance of proteins based on the reporter ion intensities from the
TMT labels.

+ Normalize the data and perform statistical analysis to identify proteins that are significantly
differentially abundant between the dCeMM2-treated and control samples.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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